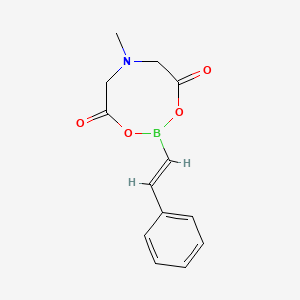

trans-2-Phenylvinylboronic acid MIDA ester

Description

BenchChem offers high-quality trans-2-Phenylvinylboronic acid MIDA ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-Phenylvinylboronic acid MIDA ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-2-[(E)-2-phenylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BNO4/c1-15-9-12(16)18-14(19-13(17)10-15)8-7-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLDLTAQNBBGGU-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(=O)CN(CC(=O)O1)C)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746266 | |

| Record name | 6-Methyl-2-[(E)-2-phenylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152427-93-4 | |

| Record name | 6-Methyl-2-[(E)-2-phenylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is trans-2-Phenylvinylboronic acid MIDA ester

Executive Summary

trans-2-Phenylvinylboronic acid MIDA ester (CAS: 1152427-93-4) represents a critical advancement in organoboron chemistry, specifically addressing the instability inherent to vinyl and styryl boronic acids. By complexing the boron atom with N-methyliminodiacetic acid (MIDA), the Lewis acidity of the boron center is neutralized, rendering the molecule stable to air, moisture, and silica gel chromatography.

This guide details the physicochemical properties, mechanistic underpinnings, and experimental protocols for utilizing this reagent in Iterative Cross-Coupling (ICC) —a methodology that enables the automated, building-block-based synthesis of complex small molecules.

The MIDA Boronate Paradigm

The utility of this compound relies on the reversible switching of boron hybridization.

-

The Problem: Free trans-2-phenylvinylboronic acid is sp²-hybridized. It possesses a vacant p-orbital that makes it susceptible to oxidation, protodeboronation, and polymerization, particularly under the basic conditions required for Suzuki-Miyaura coupling.

-

The Solution: The MIDA ligand forms a dative B←N bond, rehybridizing the boron atom to sp³. This fills the p-orbital, shutting down reactivity and creating a robust, crystalline solid that can be handled on the benchtop without an inert atmosphere.

Key Technical Advantage: The MIDA ester is compatible with a wide range of common synthetic reagents (e.g., Jones oxidation, Swern, reductive amination) that would typically destroy a free boronic acid.

Chemical Profile

| Property | Specification |

| IUPAC Name | 6-Methyl-2-[(E)-2-phenylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione |

| CAS Number | 1152427-93-4 |

| Molecular Formula | C₁₃H₁₄BNO₄ |

| Molecular Weight | 259.07 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in THF, DMSO, MeCN, Acetone.[1] Insoluble in Et₂O, H₂O (prior to hydrolysis). |

| Stability | Indefinitely stable to air and moisture at room temperature. Stable to silica gel chromatography. |

Mechanism of Action: The "Slow Release" System

The success of MIDA boronates in cross-coupling lies in the controlled hydrolysis of the MIDA ligand.[2] Under anhydrous conditions, the reagent is inert.[3] However, in the presence of aqueous mild base (e.g., K₃PO₄), the MIDA ligand hydrolyzes, slowly releasing the active boronic acid species in situ.

This "Slow Release" is critical because it keeps the concentration of the unstable free boronic acid low, preventing decomposition pathways (like homocoupling or protodeboronation) from competing with the desired cross-coupling cycle.

Figure 1: The Slow Release mechanism ensures the active boronic acid is consumed by the catalyst faster than it can decompose.

Experimental Protocols

A. Synthesis of trans-2-Phenylvinylboronic acid MIDA ester

Rationale: While commercially available, in-house preparation is cost-effective for scale-up.

-

Reagents: Charge a round-bottom flask with trans-2-phenylvinylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA, 1.2 equiv).

-

Solvent System: Add a mixture of Toluene and DMSO (10:1 ratio). The DMSO helps dissolve the polar MIDA.

-

Dehydration: Attach a Dean-Stark trap filled with toluene.[4] Reflux the mixture for 12–16 hours. The removal of water drives the equilibrium toward the ester.[4]

-

Workup: Cool to room temperature. The solvent is concentrated in vacuo.[4]

-

Purification: The residue is suspended in Et₂O (Diethyl ether). MIDA esters are generally insoluble in ether, while unreacted boronic acid remains in solution or is washed away. Sonicate the suspension, filter the solid, and wash copiously with Et₂O.

-

Yield: Dry the white solid under high vacuum. Typical yields are >85%.

B. Standard "Slow Release" Cross-Coupling

Rationale: This protocol uses a biphasic system (Dioxane/H₂O) to mediate the hydrolysis rate.

Materials:

-

Aryl Chloride/Bromide (1.0 equiv)

-

trans-2-Phenylvinylboronic acid MIDA ester (1.2 – 1.5 equiv)

-

Catalyst: Pd(OAc)₂ (0.05 equiv) + SPhos (0.10 equiv)

-

Note: SPhos is preferred for its stability and activity with aryl chlorides.

-

-

Base: K₃PO₄ (3.0 – 5.0 equiv, finely ground)

-

Solvent: 1,4-Dioxane : Water (5:1 ratio)

Procedure:

-

Combine the aryl halide, MIDA boronate, Pd(OAc)₂, and SPhos in a reaction vial equipped with a stir bar.

-

Add the K₃PO₄.

-

Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Add the degassed Dioxane/Water solvent mixture via syringe.

-

Reaction: Heat to 60 °C with vigorous stirring.

-

Critical Control Point: Do not overheat initially. 60 °C is the sweet spot for the hydrolysis rate of MIDA esters. Higher temperatures (e.g., 100 °C) may release the boronic acid too quickly, leading to decomposition.

-

-

Monitor by TLC/LCMS. Upon completion (typically 4–12 hours), cool to room temperature.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

Iterative Cross-Coupling (ICC) Workflow

The primary application of this reagent is in Iterative Cross-Coupling .[2] This allows for the synthesis of polyenes or complex backbones by sequentially adding building blocks.

The Catch-and-Release Purification Strategy: Because MIDA boronates are stable to silica, they can be purified easily between coupling steps.

-

Coupling: React a Halogen-MIDA boronate with a Boronic Acid.

-

Purification: The product (now containing a MIDA group) is purified on silica.

-

Deprotection: The MIDA group is hydrolyzed to reveal the next reactive boronic acid.

Figure 2: The Iterative Cross-Coupling cycle allows for the modular assembly of small molecules.[5]

References

-

Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[6]

-

Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[6]

-

Uno, B. E., et al. (2009). "Solid phase synthesis of MIDA boronates." Tetrahedron Letters.

-

Sigma-Aldrich. "MIDA Boronates Technical Guide."

-

Gonzalez, J. A., et al. (2016). "MIDA boronates are hydrolysed fast and slow by two different mechanisms." Nature Chemistry.

Sources

- 1. echemi.com [echemi.com]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. ボロン酸MIDAエステル類 [sigmaaldrich.com]

- 4. sciforum.net [sciforum.net]

- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 6. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Overcoming the Boronic Acid Stability Challenge

An In-depth Technical Guide to the Structure, Properties, and Applications of trans-2-Phenylvinylboronic acid MIDA Ester

For decades, the Suzuki-Miyaura cross-coupling reaction has stood as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] At the heart of this transformation lies the organoboron reagent, typically a boronic acid. However, the utility of many boronic acids is hampered by inherent instability.[2] They are often prone to decomposition pathways such as protodeboronation and the formation of cyclic boroxine anhydrides, which complicates their purification, storage, and handling.[2] This is particularly true for sensitive classes like vinyl and heteroaryl boronic acids.

To address these limitations, the concept of boronic acid protection has emerged as a critical strategy. A landmark innovation in this field was the development of N-methyliminodiacetic acid (MIDA) boronates by the research group of Prof. Martin D. Burke.[2][3] These air-stable, crystalline solids have revolutionized the use of boronic acids by providing a robust, yet readily cleavable, protecting group. This guide offers a detailed exploration of a specific and highly useful example, trans-2-Phenylvinylboronic acid MIDA ester , providing researchers, chemists, and drug development professionals with a comprehensive understanding of its structure, synthesis, and application.

Part 1: The MIDA Boronate Platform: A Paradigm of Stability and Control

The efficacy of the MIDA ligand stems from a fundamental change in the geometry and electronic nature of the boron atom. This strategic modification imparts a unique set of properties that distinguish MIDA boronates from their free boronic acid counterparts.

The Structural Genius of MIDA Chelation

Free boronic acids feature a trigonal planar, sp²-hybridized boron atom with a vacant p-orbital, which is the root of both their reactivity and instability.[4] Upon reaction with N-methyliminodiacetic acid, a trivalent ligand, a stable five-membered bicyclic structure is formed. This chelation forces the rehybridization of the boron center from sp² to a tetrahedral sp³ geometry.[2][5][6] The dative bond from the MIDA nitrogen atom donates electron density into the formerly vacant orbital, effectively shielding it and deactivating the boron's Lewis acidity.[3][5]

Key Advantages of MIDA Protection

The structural transformation induced by the MIDA ligand translates into several profound practical advantages, making MIDA boronates superior reagents for complex synthesis.

| Property | Free Boronic Acids (Typical) | MIDA Boronates | Causality |

| Stability | Often unstable to air, moisture, and heat. Prone to protodeboronation and boroxine formation.[2] | Indefinitely bench-top stable as crystalline solids. Resistant to atmospheric moisture.[7] | The sp³ hybridized boron is sterically shielded and electronically saturated, preventing decomposition pathways. |

| Purification | Purification by silica gel chromatography is often difficult or impossible due to decomposition.[2] | Fully compatible with standard silica gel chromatography, allowing for high purity.[7][8][9] | The robust, non-polar nature of the MIDA ester allows it to withstand chromatographic conditions without cleavage. |

| Reactivity | Highly reactive in Suzuki-Miyaura coupling. | Unreactive under standard anhydrous Suzuki-Miyaura cross-coupling conditions.[8] | The dative B-N bond attenuates the transmetalation step of the catalytic cycle.[2][6] |

| Deprotection | N/A | Mild, controlled cleavage with aqueous base (e.g., 1M NaOH, NaHCO₃) at room temperature.[3] | The B-N bond is readily hydrolyzed under basic aqueous conditions to release the sp² boronic acid. |

This unique combination of stability and controlled, "on-demand" reactivity allows MIDA boronates to serve as reliable building blocks that can be carried through multiple synthetic steps before their intended use in a cross-coupling reaction.[5][10]

Part 2: A Deep Dive into trans-2-Phenylvinylboronic acid MIDA Ester

This specific MIDA ester is a valuable reagent for introducing the trans-styrenyl moiety, a common structural motif in pharmaceuticals and natural products.

Core Structure and Properties

-

Chemical Name: trans-2-Phenylvinylboronic acid MIDA ester

-

Synonyms: (E)-2-(2-Phenylethenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

-

CAS Number: 1152427-93-4

-

Molecular Formula: C₁₃H₁₄BNO₄

-

Molecular Weight: 259.07 g/mol

Protocol for Synthesis

The most common method for preparing MIDA boronates is through a dehydrative condensation reaction between the corresponding boronic acid and N-methyliminodiacetic acid.[11]

Experimental Protocol: Synthesis of trans-2-Phenylvinylboronic acid MIDA ester

-

Reagent Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add trans-2-phenylvinylboronic acid (1.0 eq), N-methyliminodiacetic acid (1.05 eq), and a suitable solvent such as toluene or a toluene/DMSO mixture.

-

Dehydration: Heat the reaction mixture to reflux. Water is removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed (typically 2-4 hours).

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude residue can be purified by silica gel column chromatography. The MIDA ester is typically eluted with a solvent system such as ethyl acetate/hexanes. The stability of the MIDA ester allows for straightforward purification to yield the product as a white, crystalline solid.[9]

Spectroscopic Characterization

Confirming the structure and purity of the MIDA ester is crucial. NMR spectroscopy is the primary tool for this analysis.

| Nucleus | Expected Chemical Shifts (ppm) and Multiplicity | Key Feature |

| ¹H NMR | δ ~7.5 (m, Ar-H), ~7.0 (d, J≈16 Hz, vinyl-H), ~6.5 (d, J≈16 Hz, vinyl-H), ~4.3 (d, 2H, MIDA-CH₂), ~4.1 (d, 2H, MIDA-CH₂), ~2.5 (s, 3H, N-CH₃) | The large coupling constant (J) for the vinyl protons confirms the trans stereochemistry. The two distinct doublets for the MIDA methylene protons indicate their diastereotopic nature within the rigid bicyclic system. |

| ¹³C NMR | δ ~170 (C=O), ~140-125 (Ar-C & vinyl-C), ~62 (MIDA-CH₂), ~48 (N-CH₃) | The presence of the carbonyl and aliphatic carbons from the MIDA ligand are clearly observable. |

| ¹¹B NMR | δ ~8-12 ppm | This chemical shift is characteristic of a tetracoordinate, sp³-hybridized boron atom, confirming successful MIDA complexation.[12][13][14] In contrast, a free sp² boronic acid would appear much further downfield (δ ~28-33 ppm). |

Part 3: Synthetic Utility in Suzuki-Miyaura Cross-Coupling

The primary application of trans-2-Phenylvinylboronic acid MIDA ester is as a stable and reliable precursor for the corresponding boronic acid in palladium-catalyzed cross-coupling reactions.

Protocol for In Situ Deprotection and Coupling

The "slow-release" strategy, where the active boronic acid is generated in situ, is key to achieving high yields, especially when coupling partners are sensitive.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

-

Reagent Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), trans-2-Phenylvinylboronic acid MIDA ester (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Solvent and Base: Add an organic solvent (e.g., THF or Dioxane) and an aqueous base solution (e.g., 1M K₃PO₄ or 1M NaOH, 3.0 eq). The presence of water is essential for the MIDA deprotection step.

-

Reaction: Purge the mixture with an inert gas (e.g., Argon or Nitrogen) and heat to the desired temperature (e.g., 23-80 °C). The MIDA ester is slowly hydrolyzed by the aqueous base, releasing the trans-2-phenylvinylboronic acid into the reaction mixture where it is immediately consumed in the catalytic cycle.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over a suitable drying agent (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by standard silica gel chromatography to yield the desired trans-stilbene derivative.

The Complete Mechanism: From Stable Precursor to C-C Bond

The process seamlessly integrates the deprotection of the MIDA ester with the well-established Suzuki-Miyaura catalytic cycle.

Conclusion

trans-2-Phenylvinylboronic acid MIDA ester is more than just a stable reagent; it is an embodiment of a powerful chemical strategy. By reversibly masking the inherent reactivity of a boronic acid, it transforms a potentially problematic intermediate into a reliable, user-friendly building block. Its exceptional stability simplifies storage and purification, while its controlled, in situ deprotection enables high-yielding cross-coupling reactions by minimizing the decomposition of the active boronic acid. For researchers in medicinal chemistry, natural product synthesis, and materials science, this MIDA boronate provides a robust and efficient solution for the installation of the valuable trans-styrenyl scaffold, facilitating the construction of complex molecular architectures.

References

-

MIDA boronate | Chem-Station Int. Ed. Chem-Station. [Link]

-

Churches, Q. I., Parker, J. L. N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds . Australian Journal of Chemistry. [Link]

-

Something Unique or Methyl, Butyl, Futile? Born again Boron . Scientific Update. [Link]

-

Gillis, E. P. Iterative cross-coupling with MIDA boronates . University of Illinois at Urbana-Champaign. [Link]

-

Knapp, D. M., Gillis, E. P., Burke, M. D. Preparation of MIDA Anhydride and Reaction with Boronic Acids . J. Vis. Exp.[Link]

-

Knapp, D. M., et al. A General Solution for Unstable Boronic Acids: N-Methyliminodiacetic Acid (MIDA) Boronates . Organic Syntheses. [Link]

-

Adusumalli, S. R., et al. A modular and concise approach to MIDA acylboronates via chemoselective oxidation of unsymmetrical geminal diborylalkanes . Chem. Commun.[Link]

- Burke, M. D., et al. Automated synthesis of small molecules using chiral, non-racemic boronates.

-

McIver, E., et al. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates . Molecules. [Link]

-

Lennox, A. J. J., Lloyd-Jones, G. C. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . J. Am. Chem. Soc.[Link]

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

-

Miyaura Borylation Reaction . Organic Chemistry Portal. [Link]

-

Ghorbani-Vaghei, R., et al. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst . Journal of Nanostructures. [Link]

-

Lee, J. C. H., McDonald, R., Hall, D. G. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates . Chem. Sci.[Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

-

McIver, E., et al. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates . MDPI. [Link]

-

DiPasquale, A. G., et al. ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations . J. Org. Chem.[Link]

-

Kumar, A., et al. Recent advances in the synthesis and reactivity of MIDA boronates . Chem. Commun.[Link]

-

DiPasquale, A. G., et al. ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations . PubMed. [Link]

-

¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters . ResearchGate. [Link]

-

Hall, D. G. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications . Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scientificupdate.com [scientificupdate.com]

- 3. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 8. ボロン酸MIDAエステル類 [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US10752577B2 - Automated synthesis of small molecules using chiral, non-racemic boronates - Google Patents [patents.google.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

trans-2-Phenylvinylboronic acid MIDA ester stability and handling

An In-Depth Technical Guide to the Stability, Handling, and Application of trans-2-Phenylvinylboronic acid MIDA ester

Introduction: Overcoming the Instability of Boronic Acids

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for carbon-carbon bond formation in modern organic synthesis, with profound applications in the pharmaceutical and materials science industries.[1][2] A cornerstone of this reaction is the organoboron reagent, typically a boronic acid. However, the utility of many boronic acids is hampered by their inherent instability; they are often susceptible to decomposition, which can lead to inefficient coupling reactions and complicates long-term storage.[1][2] Particularly, polyenylboronic acids are known to be very unstable.[1]

To address these challenges, the N-methyliminodiacetic acid (MIDA) boronate platform was developed. By chelating the boronic acid with the trivalent MIDA ligand, the boron center is rehybridized from a reactive sp² state to a more stable, tetrahedral sp³ state.[2] This "protection" attenuates the reactivity of the boron group towards transmetalation under standard anhydrous cross-coupling conditions.[1][2] The MIDA group can be easily removed (deprotected) under mild aqueous basic conditions, regenerating the reactive sp² boronic acid on demand.[1]

trans-2-Phenylvinylboronic acid MIDA ester is a prime example of these advanced reagents. It is a stable, crystalline solid that serves as a robust surrogate for the corresponding unstable boronic acid, enabling its use in complex, multi-step syntheses.[3][4] This guide provides a comprehensive overview of its stability, proper handling procedures, and practical applications for researchers and drug development professionals.

Part 1: Chemical Stability and Degradation

The defining feature of MIDA boronates is their unique stability profile. They are designed to be robust under a wide range of conditions while being selectively reactive when deprotection is desired.

General Stability

trans-2-Phenylvinylboronic acid MIDA ester is a free-flowing, crystalline solid that is indefinitely stable when stored on the benchtop under air.[1][3] This remarkable stability extends to its compatibility with various analytical and purification techniques. Unlike many boronic acids, MIDA boronates are universally compatible with silica gel chromatography, which greatly simplifies purification and reaction monitoring.[3][5][6]

Furthermore, the MIDA boronate functional group is inert under numerous anhydrous reaction conditions, including:

-

Suzuki-Miyaura, Stille, Heck, and Negishi cross-coupling reactions.[7]

-

Grubbs-catalyzed olefin metathesis.[7]

-

Miyaura borylation.[7]

-

A wide range of other common synthetic transformations.[3][5]

This stability allows for complex synthetic manipulations on other parts of a molecule without disturbing the protected boronic acid functionality.

Hydrolytic Stability & Controlled Deprotection

The "instability" of a MIDA boronate is, in fact, its most crucial feature: the ability to be controllably hydrolyzed back to the parent boronic acid. This process is not a simple, uncontrolled degradation but a well-understood reaction with two distinct, competing mechanisms.[8][9][10]

-

Fast, Base-Mediated Hydrolysis: This is the primary pathway for intentional deprotection. It involves the rate-limiting attack of a hydroxide ion at one of the MIDA carbonyl carbons.[9][11] This mechanism is highly dependent on pH and can be more than three orders of magnitude faster than the neutral pathway, allowing for rapid and efficient deprotection.[9][11]

-

Slow, Neutral Hydrolysis: This pathway does not require an external acid or base. It proceeds via a rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules.[9][10] This mechanism is significantly slower and is influenced by water activity and solvent.[9][10]

Under normal handling and storage, atmospheric moisture does not cause observable hydrolysis.[12] The slow hydrolysis pathway is generally negligible during aqueous workups in solvents like ethyl acetate or THF.[12]

Stability and Compatibility Summary

The stability of trans-2-Phenylvinylboronic acid MIDA ester under various conditions is summarized below.

| Condition / Reagent Class | Stability / Outcome | Causality | Citations |

| Storage | Highly Stable | Crystalline solid, sp³ hybridized boron is resistant to air and atmospheric moisture. | [1][3][6] |

| Silica Gel Chromatography | Stable | The tetrahedral boron center is not Lewis acidic and does not strongly interact with silica. | [3][5][13] |

| Anhydrous Cross-Coupling | Stable (Unreactive) | The sp³ boron is unable to participate in the transmetalation step of the catalytic cycle. | [1][2][7] |

| Mild Aqueous Base | Rapid Hydrolysis | The base-mediated pathway is fast, enabling controlled deprotection. | [1][5][8] |

| Aqueous Workup (Organic Solvent) | Generally Stable | The rate of neutral hydrolysis is negligible over short timeframes in biphasic systems. | [12] |

| Hard Nucleophiles (e.g., LiAlH₄, DIBAL) | Incompatible | The ester and amide functionalities of the MIDA ligand are susceptible to attack. | [5] |

| Elevated Temperature | Stable up to 80 °C+ | The B-N dative bond and covalent framework are thermally robust under anhydrous conditions. | [1][2][14] |

Part 2: Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the reagent and ensure laboratory safety.

Material Properties and Storage

trans-2-Phenylvinylboronic acid MIDA ester is a monomeric, crystalline, free-flowing solid.[3][4]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container to protect from bulk moisture.[15][16]

-

Incompatibilities: Keep away from strong oxidizing agents and hard nucleophiles.[5][16]

Personal Protective Equipment (PPE) and Handling

While MIDA boronates are generally stable, they are still chemical reagents and should be handled with appropriate care. General safety protocols for organoboron compounds should be followed.

-

Eye Protection: Chemical safety goggles should be worn at all times to protect from splashes or airborne dust.[15]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[15] Inspect gloves before use and change them if contact with the chemical occurs.

-

Skin Protection: A lab coat should be worn to protect the skin.

-

Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[16] Avoid actions that create dust.[16]

Toxicological Information

Specific toxicological data for trans-2-Phenylvinylboronic acid MIDA ester is not widely available. However, general information on boron compounds provides guidance.

-

Irritation: Dust from boron compounds can cause irritation to the eyes, nose, and throat.[16][17]

-

Ingestion: Ingestion of large amounts of boron compounds can be harmful, affecting the stomach, liver, and kidneys.[17]

-

Reproductive Effects: Animal studies have indicated that very high doses of boron can affect male reproductive organs.[17][18]

Standard safe handling practices should be sufficient to mitigate these risks in a research setting.

Part 3: Practical Application & Experimental Protocols

The primary application of trans-2-Phenylvinylboronic acid MIDA ester is as a building block in Iterative Cross-Coupling (ICC), a strategy for the systematic and controlled synthesis of complex molecules.[3][4]

The Role of MIDA Esters in Iterative Cross-Coupling (ICC)

ICC mimics the logic of solid-phase peptide synthesis. A bifunctional building block, containing both a reactive site (e.g., a halide) and a protected site (the MIDA boronate), is used. A coupling reaction occurs at the reactive site, leaving the MIDA boronate untouched. After purification, the MIDA boronate is deprotected to reveal a new reactive boronic acid, ready for the next coupling step. This cycle of "couple-purify-deprotect" allows for the programmed assembly of molecular structures.[4]

Experimental Protocol 1: Deprotection to the Boronic Acid

This protocol describes the standard procedure for hydrolyzing the MIDA ester to liberate the free boronic acid for subsequent reactions.

Objective: To efficiently convert trans-2-Phenylvinylboronic acid MIDA ester to trans-2-phenylvinylboronic acid.

Materials:

-

trans-2-Phenylvinylboronic acid MIDA ester

-

Tetrahydrofuran (THF)

-

1 M Sodium hydroxide (NaOH) aqueous solution

-

Diethyl ether or Ethyl acetate

-

1 M Hydrochloric acid (HCl) aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the trans-2-Phenylvinylboronic acid MIDA ester (1.0 equiv) in THF in a round-bottom flask. A typical concentration is 0.1-0.2 M.

-

Addition of Base: To the stirred solution at room temperature (23 °C), add 1 M aqueous NaOH (typically 2.0-3.0 equiv).[5]

-

Reaction Monitoring: Stir the biphasic mixture vigorously. The reaction is typically complete within 10-20 minutes. Progress can be monitored by TLC (staining with potassium permanganate), observing the disappearance of the starting MIDA ester.

-

Quenching and Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of ~2-3 with 1 M HCl. This protonates the boronic acid and the MIDA ligand byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x). The organic solvent choice depends on the solubility of the target boronic acid.

-

Washing: Combine the organic layers and wash with brine to remove residual water and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude trans-2-phenylvinylboronic acid.

Causality Notes:

-

THF: Used as it is water-miscible, facilitating the interaction between the organic-soluble MIDA ester and the aqueous base.[5]

-

Aqueous Base: Provides the hydroxide ions necessary for the rapid, base-mediated hydrolysis mechanism.[9]

-

Acidification: Ensures the boronic acid is in its neutral form for efficient extraction into an organic solvent.

Experimental Protocol 2: Purification by Silica Gel Chromatography

This protocol outlines the purification of the MIDA ester, a key advantage of this platform.

Objective: To purify crude trans-2-Phenylvinylboronic acid MIDA ester from non-polar or polar impurities.

Materials:

-

Crude trans-2-Phenylvinylboronic acid MIDA ester

-

Silica gel (230-400 mesh)

-

Solvents: Hexanes, Ethyl acetate (EtOAc)

-

TLC plates

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). A typical starting eluent is a mixture of hexanes and ethyl acetate (e.g., 70:30 Hexanes:EtOAc).

-

Column Packing: Pack a chromatography column with the silica slurry.

-

Sample Loading: Dissolve the crude MIDA ester in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

-

Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of EtOAc) to elute the product.

-

Fraction Analysis: Monitor the collected fractions by TLC. MIDA boronates can often be visualized under UV light or by staining (e.g., with permanganate or vanillin).

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified, crystalline MIDA ester.

Causality Notes:

-

Silica Gel Compatibility: The non-acidic, sp³-hybridized boron center prevents decomposition on the silica surface, a common problem with free boronic acids.[3][13]

-

Solvent System: A hexanes/EtOAc system is typically effective. For more polar MIDA boronates, a ternary eluent including up to 10% methanol can be effective.[3]

Conclusion

trans-2-Phenylvinylboronic acid MIDA ester is a highly enabling reagent that successfully addresses the inherent stability issues of its corresponding boronic acid. Its exceptional bench-top stability, compatibility with a vast range of synthetic conditions, and amenability to standard purification techniques make it a superior alternative for complex molecule synthesis.[3][5] The well-understood and controllable deprotection mechanism allows for its strategic use in iterative cross-coupling, providing researchers with a powerful tool for the programmed construction of diverse chemical architectures.[4] By understanding the principles of its stability and handling, scientists can fully leverage the potential of this versatile building block in drug discovery and materials science.

References

-

Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. Available at: [Link]

-

Illinois Experts. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Available at: [Link]

-

Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed - NIH. Available at: [Link]

-

MedChemica. (2017). MIDA Boronates Are Hydrolysed Fast And Slow By Two Different Mechanisms. Available at: [Link]

-

Organic Syntheses. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Available at: [Link]

-

Duncton, M. A. J. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8338-8367. Available at: [Link]

-

Gillis, E. P., et al. (2009). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society. Available at: [Link]

-

Kumar, A., & Kumar, K. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(78), 9889-9903. Available at: [Link]

-

CORE. (n.d.). Iterative cross-coupling with MIDA boronates. Available at: [Link]

- Google Patents. (2020). Automated synthesis of small molecules using chiral, non-racemic boronates.

-

Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

CLEAPSS. (n.d.). Student safety sheets 39 Boron compounds. Available at: [Link]

-

ResearchGate. (2025). Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. Available at: [Link]

-

Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. Available at: [Link]

-

Semantic Scholar. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Available at: [Link]

-

Organic Syntheses. (n.d.). Operationally simple synthesis of MIDA boronates enabled by MIDA anhydride in tandem with centrifuge-based catch and release purification/precipitation. Available at: [Link]

-

Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Available at: [Link]

-

NCBI Bookshelf. (n.d.). Toxicological Profile for Boron. Available at: [Link]

-

ATSDR - CDC. (n.d.). Boron | ToxFAQs™. Available at: [Link]

-

Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Available at: [Link]

-

ESPI Metals. (n.d.). Boron Safety Data Sheet. Available at: [Link]

-

Bull, J. A., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(15), 5052. Available at: [Link]

-

ResearchGate. (2025). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Available at: [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. MIDA Boronates [sigmaaldrich.com]

- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. experts.illinois.edu [experts.illinois.edu]

- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemica.com [medchemica.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. orgsyn.org [orgsyn.org]

- 14. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. leapchem.com [leapchem.com]

- 16. Boron - ESPI Metals [espimetals.com]

- 17. Boron | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 18. science.cleapss.org.uk [science.cleapss.org.uk]

An In-Depth Technical Guide to N-Methyliminodiacetic Acid (MIDA) Ligands for Boronic Acid Protection

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Overcoming the Achilles' Heel of Boronic Acids

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful tools in modern organic synthesis, pivotal for forging carbon-carbon bonds.[1] Its utility, however, has historically been hampered by a significant challenge: the inherent instability of many boronic acid building blocks.[2] Numerous boronic acids, particularly those containing heterocyclic, vinyl, or cyclopropyl motifs, are prone to decomposition via pathways like protodeboronation, making them difficult to store, handle, and utilize efficiently in coupling reactions.[2][3][4] This guide provides a comprehensive exploration of N-methyliminodiacetic acid (MIDA) as a robust and versatile protecting group for boronic acids, a strategy that has transformed previously intractable substrates into stable, user-friendly reagents. We will delve into the core principles of MIDA protection, the mechanistic underpinnings of its stability and controlled release, field-proven experimental protocols, and its application in advanced synthetic strategies like iterative cross-coupling.

The MIDA Boronate Scaffold: A Paradigm of Stability and Control

The genius of the MIDA ligand lies in its ability to reversibly alter the fundamental electronic and structural nature of the boron center. Developed and popularized by the laboratory of Martin D. Burke, the MIDA ligand is a trivalent chelating agent that transforms the typically planar, sp²-hybridized, and reactive boronic acid into a tetracoordinate, sp³-hybridized, and unreactive boronate complex.[5][1][6]

Causality of Stability: This rehybridization is the cornerstone of the MIDA boronate's exceptional stability.[1][7] The vacant p-orbital of the sp² boronic acid, which is the site of interaction with bases during the transmetalation step of the Suzuki-Miyaura cycle, is coordinatively shielded by the nitrogen atom of the MIDA ligand.[7] This intramolecular dative bond deactivates the Lewis acidity of the boron center, rendering the MIDA boronate inert to anhydrous cross-coupling conditions, even at elevated temperatures (up to 80 °C).[5][1]

The practical benefits of this transformation are profound:

-

Benchtop Stability: MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable to air and moisture, allowing for long-term storage without degradation.[5][3][8] This is a stark contrast to many of their corresponding free boronic acids, which can decompose significantly in a matter of days.[3]

-

Chromatographic Compatibility: Unlike many boronic acids, MIDA boronates are universally compatible with silica gel chromatography, enabling straightforward purification and reaction monitoring by TLC.[5][8]

-

Broad Reagent Compatibility: The MIDA-protected boron moiety is robust and withstands a wide range of common synthetic transformations that would otherwise be incompatible with a free boronic acid group.[7][8][9][10] This allows for the elaboration of complex molecules while carrying the masked boronic acid functionality through multiple synthetic steps.[8][9]

Caption: The MIDA Protection/Deprotection Cycle.

Quantitative Stability: A Comparative Analysis

The stability conferred by MIDA protection is not merely qualitative. Experimental data clearly demonstrates the dramatic difference in shelf-life between free boronic acids and their MIDA boronate counterparts.

| Compound Class | Boronic Acid (% Remaining after 15 days)[3] | MIDA Boronate (% Remaining after >60 days)[3] |

| 2-Furanboronic Acid | <5% | 100% |

| 2-Pyrroleboronic Acid | <5% | 100% |

| Vinylboronic Acid | <5% | 100% |

| Cyclopropylboronic Acid | ~20% | 100% |

| 2-Thiopheneboronic Acid | ~60% | 100% |

| 2-Pyridylboronic Acid | Decomposes rapidly | 100% |

Data represents compounds stored as solids on the benchtop under air.[3]

The "Slow-Release" Principle: Controlled Deprotection and Cross-Coupling

While MIDA boronates are inert under anhydrous conditions, the protection is readily cleaved to regenerate the active boronic acid. This deprotection is typically achieved at room temperature using a mild aqueous base, such as 1M NaOH or even NaHCO₃.[5][1]

A key insight that expands the utility of MIDA boronates is the concept of "slow-release" cross-coupling.[11][3][7] For boronic acids that are particularly unstable, even the conditions of the Suzuki-Miyaura reaction can lead to rapid decomposition. By using a MIDA boronate, the active sp² boronic acid is generated in situ at a controlled rate via slow hydrolysis.[3][12][13][14] This ensures that the concentration of the unstable boronic acid remains low throughout the reaction, minimizing decomposition and favoring the desired cross-coupling pathway.[7][12] This approach has proven to be a general solution for transforming notoriously unstable boronic acids into highly effective coupling partners.[11][2][3][14]

Mechanistic studies have revealed two distinct pathways for hydrolysis: a very fast base-mediated mechanism and a much slower neutral hydrolysis mechanism.[12][13] The choice of conditions allows chemists to rationally tune the rate of boronic acid release to match the needs of a specific cross-coupling reaction.[13]

Experimental Protocols: Synthesis and Application

The following protocols are generalized from methodologies developed by the Burke group and represent standard, field-proven procedures.

Protocol 1: General Synthesis of MIDA Boronates

The traditional method for MIDA boronate synthesis involves a dehydrative condensation at high temperatures, which is not suitable for sensitive substrates.[9] A milder and more general method utilizes MIDA anhydride, which acts as both the ligand source and an in-situ desiccant.[9][15]

Objective: To synthesize an aryl MIDA boronate from the corresponding boronic acid.

Materials:

-

Aryl boronic acid (1.0 equiv)

-

MIDA anhydride (1.1 equiv)[9]

-

Anhydrous dioxane or THF

-

Round-bottom flask with reflux condenser and magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the aryl boronic acid (1.0 equiv) and MIDA anhydride (1.1 equiv).[9]

-

Add anhydrous dioxane to achieve a concentration of approximately 0.2 M.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. The causality for heating is to facilitate the condensation reaction and removal of the water byproduct by the anhydride.

-

Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed (typically 2-12 hours).

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, it is often the desired product. It can be isolated by filtration and washed with a non-polar solvent like diethyl ether.

-

If no precipitate forms, concentrate the mixture in vacuo. The crude product can then be purified by silica gel column chromatography. MIDA boronates exhibit a unique binary affinity for silica gel; they are often immobile in solvents like diethyl ether or ethyl acetate but can be eluted with THF.[9] This "catch-and-release" property provides a highly reliable purification strategy.[9][16]

Protocol 2: Slow-Release Suzuki-Miyaura Cross-Coupling

This protocol is designed for coupling an air-stable MIDA boronate with an aryl chloride, particularly when the corresponding free boronic acid is unstable.

Objective: To perform a Suzuki-Miyaura cross-coupling using a MIDA boronate as the boronic acid surrogate.

Materials:

-

Aryl MIDA boronate (1.2-1.5 equiv)

-

Aryl or heteroaryl chloride (1.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂ (5 mol %) or Pd₂(dba)₃ (1.5 mol %))[3][14]

-

Solvent system (e.g., 5:1 dioxane/H₂O or 4:1 DMF/IPA)[3][14]

-

Reaction vessel (e.g., sealed tube or flask with reflux condenser)

Procedure:

-

To a reaction vessel, add the aryl chloride (1.0 equiv), MIDA boronate (1.2-1.5 equiv), palladium catalyst, ligand, and base.

-

Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times. The exclusion of oxygen is critical to prevent catalyst deactivation and side reactions.

-

Add the degassed solvent system via syringe.

-

Seal the vessel and heat the reaction mixture to the required temperature (e.g., 60-100 °C) with vigorous stirring.[3][14] The aqueous base slowly hydrolyzes the MIDA boronate, releasing the boronic acid for the catalytic cycle.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography.

Application in Iterative Cross-Coupling (ICC)

The unique properties of MIDA boronates—stability to coupling conditions and chromatography, coupled with facile deprotection—make them ideal for iterative synthesis strategies.[6][8][16] By using bifunctional building blocks (e.g., a halo-aryl MIDA boronate), complex molecules can be assembled in a stepwise, controlled manner analogous to solid-phase peptide synthesis.[8][16]

Caption: Workflow for Iterative Cross-Coupling using MIDA Boronates.

This powerful strategy has enabled the automated synthesis of numerous complex natural products and pharmaceuticals, demonstrating the transformative potential of MIDA boronate chemistry.[6][12][16]

Conclusion

The development of N-methyliminodiacetic acid (MIDA) as a protecting group for boronic acids represents a landmark achievement in organic synthesis. By reversibly converting reactive sp² boronic acids into stable sp³ boronates, the MIDA ligand has solved the long-standing problem of boronic acid instability.[11][3][14] MIDA boronates are robust, easy to handle, and chromatographically stable, and their reactivity can be predictably "turned on" under mild aqueous basic conditions. The principle of slow-release has further expanded their utility, enabling high-yielding cross-couplings with previously inaccessible substrates.[3][7] As a cornerstone of iterative cross-coupling and automated synthesis, MIDA boronate chemistry continues to push the boundaries of what is possible in the construction of complex small molecules.[6][16]

References

-

Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: MIDA boronate | Chem-Station Int. Ed. Source: Chem-Station URL: [Link]

-

Title: Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates | Organic Letters Source: ACS Publications URL: [Link]

-

Title: A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates - Illinois Experts Source: University of Illinois URL: [Link]

-

Title: A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

- Title: Methods for forming protected organoboronic acids - Google Patents Source: Google Patents URL

-

Title: MIDA boronates are hydrolysed fast and slow by two different mechanisms - eScholarship Source: University of California URL: [Link]

-

Title: Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

-

Title: meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

-

Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society Source: ACS Publications URL: [Link]

-

Title: Recent advances in the synthesis and reactivity of MIDA boronates - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

-

Title: A Mild Method for Making MIDA Boronates | Organic Letters Source: ACS Publications URL: [Link]

-

Title: General synthesis of the MIDA boronates developed in this study. a... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Iterative cross-coupling with MIDA boronates - IDEALS Source: University of Illinois URL: [Link]

-

Title: Deprotection and derivatisation of C–H functionalised aryl MIDA-DG... - ResearchGate Source: ResearchGate URL: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ボロン酸MIDAエステル類 [sigmaaldrich.com]

- 6. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]

- 7. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. experts.illinois.edu [experts.illinois.edu]

- 12. escholarship.org [escholarship.org]

- 13. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

Fundamental Principles of Iterative Cross-Coupling with MIDA Boronates

Executive Summary

The synthesis of complex organic molecules has historically been a bespoke craft, lacking the generalizability seen in nature’s assembly of peptides and oligonucleotides. The development of

This guide details the physicochemical mechanics that allow MIDA boronates to act as "micro-switches" for reactivity. By reversibly controlling the hybridization of the boron atom, researchers can iteratively assemble bifunctional building blocks (haloboronic acids) without self-polymerization. This technology underpins the first automated small-molecule synthesizers and enables the rapid construction of polyene natural products and drug analogs.

The Mechanistic Foundation: The Hybridization Switch

The core failure mode in coupling bifunctional boronic acids (e.g., a molecule containing both a halide and a boronic acid) is oligomerization. Under cross-coupling conditions, the molecule reacts with itself. MIDA boronates solve this by utilizing a hybridization switch .

The vs. Control System

Suzuki-Miyaura coupling requires a boronic acid with an open coordination site (an empty p-orbital) to undergo transmetallation with Palladium (Pd).

-

Boronic Acid (

): Trigonal planar. Contains a vacant p-orbital. Competent for transmetallation. -

MIDA Boronate (

): Tetrahedral. The nitrogen atom of the MIDA ligand donates its lone pair into the boron p-orbital (a dative B-N bond). Incompetent for transmetallation.

This dative bond renders the MIDA boronate chemically inert to anhydrous cross-coupling conditions, effectively "masking" the boron species until activation is desired.

Visualization of the Reactivity Switch

Figure 1: The reversible hybridization switch. The formation of the B-N dative bond in the MIDA complex prevents interaction with the Palladium catalyst.

The Iterative Cycle: Couple, Purify, Hydrolyze

The power of MIDA boronates lies in the Iterative Cross-Coupling (ICC) cycle.[1][2] This allows for the linear assembly of building blocks, analogous to putting Lego bricks together.

The Workflow

-

Coupling: A bifunctional MIDA boronate (containing a halide) is coupled with a starting boronic acid.[3][4][5] The MIDA group survives.[5][6]

-

Purification: The MIDA intermediate is purified (crucial for removing catalysts and byproducts).

-

Deprotection: The MIDA group is hydrolyzed to reveal a new boronic acid, ready for the next cycle.

Visualization of the ICC Workflow

Figure 2: The Iterative Cross-Coupling (ICC) cycle.[1][2] Note that the MIDA group remains intact during coupling and purification, only releasing the active boron species in step 3.

Experimental Protocols & Methodologies

The following protocols are derived from the foundational work of Gillis, Burke, and colleagues.

Protocol A: Anhydrous Cross-Coupling

Objective: Couple a free boronic acid with a MIDA-protected halide without hydrolyzing the MIDA group.

-

Reagents:

-

Boronic Acid (1.5 equiv)

-

Halo-MIDA boronate (1.0 equiv)

-

Catalyst: Pd(OAc)

/ SPhos (or Pd(dppf)Cl -

Base: Anhydrous K

PO -

Solvent: THF or Dioxane (degassed).

-

-

Procedure:

-

Combine reagents in a sealed vial under inert atmosphere (Ar or N

). -

Heat to 60°C (temperature varies by substrate stability, typically 45-80°C).

-

Monitor via TLC.[7] MIDA boronates are stable and visible on silica.

-

Causality: The use of anhydrous base and solvent ensures the B-N bond remains intact, preventing the MIDA boronate from acting as a nucleophile.

-

Protocol B: "Catch-and-Release" Purification

Objective: Isolate the MIDA intermediate.[8] MIDA boronates possess a unique binary affinity for silica gel.

-

Mechanism:

-

Catch: In non-polar/ethereal solvents (Et

O with small % MeOH), MIDA boronates interact strongly with silica and do not elute. Impurities wash through. -

Release: In THF, the solubility and interaction profile shift, allowing rapid elution.

-

-

Steps:

-

Load crude reaction mixture onto a silica gel column.

-

Wash: Elute with Et

O : MeOH (95:5).-

Result: Catalyst ligands, excess halides, and non-polar byproducts elute. The MIDA boronate stays on the column.

-

-

Elute: Switch solvent to 100% THF.

-

Result: The MIDA boronate elutes rapidly.[6]

-

-

Concentrate the THF fraction to obtain the pure intermediate.

-

Protocol C: Deprotection (Hydrolysis)

Objective: Remove the MIDA ligand to generate the active boronic acid for the next cycle.

-

Reagents: 1M NaOH (aq), THF.

-

Procedure:

-

Dissolve MIDA boronate in THF.

-

Add 1M NaOH (typically 3-5 equiv).

-

Stir at room temperature for 10-30 minutes.

-

Quench: Add Phosphate Buffer (pH 7.0) or dilute HCl carefully.

-

Extraction: Extract immediately with EtOAc.

-

Note: Boronic acids can be unstable. In the automated "Synthesis Machine" context, this solution is often used directly in the next coupling step without isolation to prevent degradation (e.g., protodeboronation).

-

Quantitative Comparison: Boronic Acids vs. MIDA Boronates[1][6]

| Feature | Free Boronic Acids | MIDA Boronates | Impact on Research |

| Hybridization | MIDA shuts down transmetallation. | ||

| Stability (Air/Moisture) | Variable (often degrade in days) | High (Stable for months/years) | Enables long-term storage of building blocks. |

| Chromatography | Streaks, interacts with silica | Stable, distinct spots | Allows standard purification (TLC/Column).[7] |

| Solubility | Variable | High in THF/Acetone/MeCN | Compatible with general liquid handling. |

| Reactivity | Active in Suzuki Coupling | Inert until Hydrolyzed | Enables bifunctional building blocks. |

Strategic Application: Automation and The "Synthesis Machine"

The high fidelity of the MIDA platform enabled the creation of the first general small-molecule synthesizer (Li et al., Science 2015).

The Automation Concept

Because the purification (catch-and-release) and reaction conditions are standardized regardless of the "R" group attached to the boron, the process can be automated.

-

De-risking Synthesis: Instead of optimizing every step of a 20-step synthesis, researchers optimize the building blocks. Once a block is made, its coupling is mechanically predictable.

-

Complex Targets: This method has been used to synthesize:

-

Amphotericin B derivatives: Leading to the "Sterol Sponge" mechanism discovery (Woerly et al., Nature 2014).

-

Peridinin: A complex polyene natural product.

-

Slow-Release Cross-Coupling

While ICC is the primary focus, MIDA boronates also solve the problem of unstable boronic acids (e.g., 2-pyridyl boronic acids).

-

Method: Instead of pre-deprotection, use aqueous K

PO -

Effect: The base hydrolyzes the MIDA slowly. The concentration of free boronic acid remains low (below the threshold for decomposition/oligomerization) but high enough to react with the catalyst. This is known as the "Slow-Release" strategy.

References

-

Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks.[3][9] Journal of the American Chemical Society. [Link][7]

-

Li, J., Ballmer, S. G., Gillis, E. P., Fujii, S., Schmidt, M. J., Palazzolo, A. M., ...[10] & Burke, M. D. (2015). Synthesis of many different types of organic small molecules using one automated process.[8][10][11][12] Science. [Link][10][12]

-

Woerly, E. M., Roy, J., & Burke, M. D. (2014). Synthesis of most polyene natural product motifs using just 12 building blocks and one coupling reaction. Nature Chemistry. [Link]

-

Anderson, T. M., Clay, M. C., Cioffi, A. G., Diaz, K. A., Hisao, G. S., Tuttle, M. D., ... & Burke, M. D. (2014). Amphotericin forms an extramembranous and fungicidal sterol sponge.[13][14] Nature Chemical Biology. [Link][13][14]

-

Lee, S. J., & Burke, M. D. (2008). Simple, Efficient, and Modular Syntheses of Polyene Natural Products via Iterative Cross-Coupling. Journal of the American Chemical Society. [Link][7]

Sources

- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 2. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. grillolabuc.com [grillolabuc.com]

- 10. Synthesis of many different types of organic small molecules using one automated process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Synthesis of many different types of organic small molecules using one automated process - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Amphotericin forms an extramembranous and fungicidal sterol sponge - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Reactivity of Sterically Hindered MIDA Boronates

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of sterically hindered N-methyliminodiacetic acid (MIDA) boronates. Here, we will dissect the root causes of low reactivity and provide actionable, field-proven troubleshooting strategies and detailed protocols to enable your success.

Frequently Asked Questions (FAQs)

Q1: Why is my sterically hindered MIDA boronate showing low to no conversion in my Suzuki-Miyaura coupling reaction?

A1: The attenuated reactivity of MIDA boronates is by design; the MIDA ligand rehybridizes the boron center from the reactive sp² state to a more stable sp³ state. This makes them exceptionally stable for purification and handling. However, for a successful cross-coupling, the MIDA group must be hydrolyzed in situ to release the active boronic acid. With sterically hindered substrates, both the hydrolysis (deprotection) step and the subsequent transmetalation can be significantly slowed. The steric bulk around the boron atom can impede the approach of the hydroxide or other base required for hydrolysis, and also hinder the interaction with the palladium catalyst during the transmetalation step of the catalytic cycle.[1][2]

Q2: I'm observing decomposition of my starting materials or the desired product. What could be the cause?

A2: Decomposition often points to a mismatch between the rate of boronic acid release and the rate of cross-coupling.[3] If the sterically hindered boronic acid is released too quickly and the cross-coupling is slow, the boronic acid can be prone to side reactions like protodeboronation or homocoupling.[4] Conversely, forcing conditions (high temperatures, prolonged reaction times) required to activate the hindered MIDA boronate can lead to the degradation of sensitive functional groups on your coupling partners or the product itself.[5]

Q3: Can I simply increase the temperature to drive the reaction to completion?

A3: While increasing the temperature can sometimes be effective, it is often a double-edged sword.[4] Forcing conditions can accelerate the desired reaction but may also promote undesired side reactions, such as catalyst decomposition (often observed as the reaction mixture turning black), dehalogenation of the aryl halide, or protodeboronation of the boronic acid.[4] It is often more effective to first optimize the base, solvent, and catalyst system.

Q4: Are there alternatives to MIDA boronates for hindered systems?

A4: Yes, other protecting groups and boronic acid surrogates exist, such as trifluoroborates and diethanolamine (DEA) adducts.[3][6] However, MIDA boronates often provide a superior balance of stability and controlled reactivity.[3][7] The key is to find the right conditions to unlock their potential in challenging cases. For particularly stubborn Csp³-C bond formations, more recently developed, highly stabilized TIDA boronates might also be considered, though their deprotection requires more forcing conditions.[8]

Troubleshooting Guides: A Deeper Dive

Issue 1: Inefficient MIDA Boronate Deprotection

The slow or incomplete hydrolysis of the MIDA boronate is a primary culprit in low-yield reactions involving sterically hindered substrates.

Causality:

The rate of MIDA boronate hydrolysis is highly dependent on the base, solvent, and water concentration.[5] For hindered substrates, the accessibility of the boron center to the base is restricted.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting inefficient MIDA boronate deprotection.

Detailed Recommendations:

-

Base Selection: While mild bases like K₂CO₃ are sufficient for many MIDA boronates, hindered systems often require more potent bases to facilitate hydrolysis.

-

Potassium Phosphate (K₃PO₄): This is often the base of choice for "slow-release" conditions, providing a controlled hydrolysis that prevents the accumulation and subsequent decomposition of the unstable boronic acid.[3]

-

Cesium Carbonate (Cs₂CO₃): The higher solubility of cesium bases in organic solvents can enhance their effectiveness.

-

Sodium Hydroxide (NaOH): Use with caution. While it promotes rapid hydrolysis, the fast release of the boronic acid can lead to decomposition if the subsequent cross-coupling is slow.[3][5]

-

-

Solvent and Water Content: The hydrolysis of MIDA boronates is critically dependent on the presence of water.[5]

-

For slow reactions, increasing the proportion of water in solvent mixtures like dioxane/H₂O or THF/H₂O can accelerate deprotection.

-

In some cases, using triethylamine (Et₃N) in exclusively aqueous media with a surfactant like TPGS-750-M can be highly effective and offers a "green" chemistry approach.[9]

-

Issue 2: Sluggish Transmetalation/Catalytic Turnover

Even with efficient deprotection, steric hindrance can slow the transmetalation step, where the organoboron species transfers its organic group to the palladium center.

Causality:

Bulky groups on either the MIDA boronate or the coupling partner can sterically clash with the palladium catalyst and its ligands, raising the energy barrier for transmetalation.[2][10]

Troubleshooting Workflow:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. researchgate.net [researchgate.net]

- 9. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

trans-2-Phenylvinylboronic acid MIDA ester vs pinacol ester

Topic: trans-2-Phenylvinylboronic acid MIDA ester vs. Pinacol ester Content Type: Publish Comparison Guide

MIDA vs. Pinacol: Strategic Selection for Cross-Coupling & Iterative Synthesis

Executive Summary In the architecture of complex organic synthesis, the choice between MIDA (N-methyliminodiacetic acid) and Pinacol esters of trans-2-phenylvinylboronic acid is not merely about preference—it is a strategic decision regarding reactivity control .

-

Pinacol Esters are the "workhorses" for direct, single-step transformations. They are active, lipophilic, and ready for immediate transmetallation, but they suffer from stability issues on silica and limited tolerance for harsh upstream chemical manipulations.

-

MIDA Boronates are the "architects." They utilize an sp³-hybridized boron atom to mask reactivity completely. This orthogonality allows them to survive anhydrous cross-coupling, oxidation, and acidic conditions, enabling Iterative Cross-Coupling (ICC) and the "slow-release" of unstable boronic acids to suppress decomposition pathways like polymerization.

Mechanism & Chemical Architecture

The fundamental difference lies in the hybridization of the boron center, which dictates the reagent's interaction with palladium catalysts and purification media.

Structural Comparison

| Feature | Pinacol Ester | MIDA Ester |

| Boron Hybridization | sp² (Trigonal Planar) | sp³ (Tetrahedral) |

| Electronic State | Lewis Acidic (Empty p-orbital available) | Coordinatively Saturated (No empty p-orbital) |

| Reactivity | Active: Ready for transmetallation or hydrolysis. | Latent: Inert until hydrolyzed. |

| Physical State | Low-melting solid / Oil (MP: 27–33 °C) | Crystalline Solid (MP: 254–260 °C) |

| Atom Economy | Moderate (C₆H₁₂O₂ ligand) | Lower (C₅H₇NO₄ ligand, heavier leaving group) |

The Amphoteric Switch (MIDA Specific)

MIDA boronates possess a unique "switch" mechanism. Under anhydrous conditions, the B-N dative bond locks the boron in an unreactive sp³ state. Under aqueous basic conditions, this bond is hydrolyzed, reverting the boron to its reactive sp² boronic acid form.

Figure 1: The "Slow Release" mechanism of MIDA boronates prevents the accumulation of free boronic acid, thereby suppressing decomposition pathways (red dotted line) such as polymerization of the styryl double bond.

Performance Comparison

A. Stability and Purification

trans-2-Phenylvinylboronic acid is a styryl system. These are prone to polymerization and protodeboronation.

-

Pinacol:

-

Silica Gel: Often unstable. The Lewis acidic boron interacts with silanols, causing streaking and hydrolysis.

-

Storage: Hygroscopic; can hydrolyze to the free acid over time.

-

Purification: Difficult to separate from protodeboronated byproducts due to similar polarity.

-

-

MIDA:

-

Silica Gel: completely stable. Elutes as a distinct, compact band (highly polar, often requires MeCN/EtOAc).

-

Storage: Indefinitely stable on the benchtop under air.

-

Reagent Compatibility: Compatible with Jones reagent, PCC, and anhydrous Suzuki conditions (acting as a spectator).

-

B. Reactivity & The "Slow Release" Effect

For difficult couplings, the MIDA Slow Release protocol is superior. High concentrations of free styryl boronic acid can poison catalysts or homocouple. MIDA boronates, when used with mild base (K₃PO₄) and controlled water ratios, release the active species slower than the rate of cross-coupling.

Data Summary: Cross-Coupling Efficiency

| Parameter | Pinacol Protocol | MIDA Slow-Release Protocol |

| Base | Carbonates (K₂CO₃, Cs₂CO₃) or Phosphates | K₃PO₄ (Mild) or NaOH (Fast) |

| Solvent System | THF/H₂O or DMF | Dioxane/H₂O (5:1) |

| Active Species Conc. | High (Instant availability) | Low (Steady state) |

| Homocoupling | Common side reaction | Suppressed |

| Polymerization Risk | High (Styryl double bond exposed) | Low (Concentration controlled) |

Experimental Protocols

Protocol A: Standard Coupling (Pinacol Ester)

Best for simple, one-step arylations where the vinyl group is the final installation.

-

Charge: Aryl halide (1.0 equiv), trans-2-phenylvinylboronic acid pinacol ester (1.1 equiv), and Pd(dppf)Cl₂ (3 mol%).

-

Solvent: Add THF:H₂O (4:1, 0.2 M).

-

Base: Add K₂CO₃ (3.0 equiv).

-

Reaction: Heat to 60–80 °C under N₂ for 2–4 hours.

-

Workup: Extract with EtOAc, wash with brine. Purify on silica (Note: Pinacol ester residue may streak).[1][2]

Protocol B: MIDA "Slow Release" Coupling

Best for unstable substrates, complex synthesis, or when minimizing homocoupling is critical.

-

Charge: Aryl chloride/bromide (1.0 equiv), trans-2-phenylvinyl MIDA boronate (1.2–1.5 equiv), and Pd(OAc)₂/SPhos (1:2 ratio, 2–5 mol% Pd).

-